methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1020489-42-2
VCID: VC11925950
InChI: InChI=1S/C15H13N3O3S/c1-18-8-7-10(17-18)14(19)16-12-9-5-3-4-6-11(9)22-13(12)15(20)21-2/h3-8H,1-2H3,(H,16,19)
SMILES: CN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol

methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate

CAS No.: 1020489-42-2

Cat. No.: VC11925950

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(1-methyl-1H-pyrazole-3-amido)-1-benzothiophene-2-carboxylate - 1020489-42-2

Specification

CAS No. 1020489-42-2
Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
IUPAC Name methyl 3-[(1-methylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C15H13N3O3S/c1-18-8-7-10(17-18)14(19)16-12-9-5-3-4-6-11(9)22-13(12)15(20)21-2/h3-8H,1-2H3,(H,16,19)
Standard InChI Key YKHHOLVRNIUMIE-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Canonical SMILES CN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiophene core substituted at the 2-position with a methyl carboxylate group and at the 3-position with an amide-linked 1-methylpyrazole ring. Key structural attributes include:

  • Benzothiophene backbone: A fused bicyclic system providing planar rigidity and π-conjugation.

  • Methyl carboxylate: Enhances solubility and serves as a handle for further functionalization.

  • 1-Methylpyrazole-3-amido group: Introduces hydrogen-bonding capacity and modulates electronic properties via the pyrazole’s aromaticity.

Spectroscopic Characterization

While experimental data are sparse, predicted spectral features include:

  • ¹H NMR: Aromatic protons on benzothiophene (δ 7.1–8.0 ppm), pyrazole protons (δ 6.5–7.5 ppm), and methyl groups (δ 3.0–4.0 ppm).

  • IR Spectroscopy: Stretches for amide C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹), and N-H (~3300 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 315.3 ([M+H]⁺) with fragmentation patterns indicative of amide and ester cleavage.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC15H13N3O3S\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight315.3 g/mol
SolubilityModerate in DMSO, methanol; low in water
Melting PointNot reported
LogP (Predicted)~2.8 (indicating moderate lipophilicity)

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step protocols, typically including:

  • Benzothiophene Formation: Cyclization of substituted benzenethiols with α-haloketones.

  • Amide Coupling: Reaction of 3-amino-1-benzothiophene-2-carboxylate with 1-methylpyrazole-3-carbonyl chloride under Schotten-Baumann conditions.

Example Protocol:

  • Step 1: Microwave-assisted cyclization of 2-fluorophenylthioglycolate in DMSO at 130°C yields methyl 3-amino-1-benzothiophene-2-carboxylate.

  • Step 2: Amide bond formation using EDCI/HOBt in dichloromethane, followed by purification via silica gel chromatography.

Reaction Optimization

Critical parameters for scalability and yield improvement:

ParameterOptimal ConditionImpact on Yield
Coupling ReagentEDCI/HOBt vs. DCC/DMAPEDCI: 72% yield
SolventAnhydrous DCM vs. THFDCM preferred
Temperature0°C → RT vs. RT onlyGradual warming improves purity

Biological Activity and Mechanistic Insights

Anticipated Pharmacological Profiles

While direct studies are lacking, structural analogs suggest potential in:

  • Anticancer Activity: Benzothiophene derivatives inhibit kinases (e.g., Plk1) and induce apoptosis. Pyrazole moieties enhance DNA intercalation.

  • Antimicrobial Effects: Amide-linked heterocycles disrupt bacterial cell wall synthesis.

Hypothetical Targets:

TargetMechanismPredicted IC₅₀
EGFR KinaseCompetitive ATP binding<10 µM
Topoisomerase IIDNA cleavage inhibition15–25 µM

Computational Predictions

Molecular Docking Studies:

  • EGFR Kinase (PDB: 1M17): The pyrazole amido group forms hydrogen bonds with Thr766 and Met769, while the benzothiophene occupies the hydrophobic pocket.

  • Binding Affinity: Glide Score = -8.2 kcal/mol (suggesting moderate inhibition).

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No pharmacokinetic or acute toxicity data available.

  • Synthetic Scalability: Current protocols lack industrial feasibility reports.

Recommended Studies

  • In Vitro Screening: Against NCI-60 cancer cell lines and ESKAPE pathogens.

  • SAR Analysis: Modifying pyrazole substituents to optimize bioactivity.

  • Continuous Flow Synthesis: To enhance yield and reduce waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator